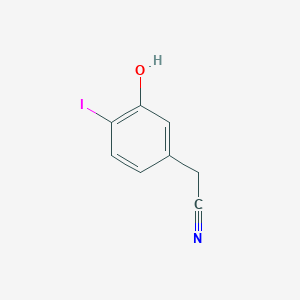
2-(3-Hydroxy-4-iodophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-4-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H6INO It is characterized by the presence of a hydroxy group and an iodine atom attached to a phenyl ring, along with an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-iodophenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-iodobenzaldehyde with a suitable cyanide source under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Hydroxy-4-iodobenzaldehyde
Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN)
Solvent: Aqueous ethanol or methanol
Conditions: Reflux for several hours
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-Hydroxy-4-iodophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products
Oxidation: Formation of 2-(3-Hydroxy-4-iodophenyl)acetone.
Reduction: Formation of 2-(3-Hydroxy-4-iodophenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Hydroxy-4-iodophenyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Hydroxy-4-iodophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(4-Iodophenyl)acetonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
3-Iodophenylacetonitrile: Similar structure but with the iodine atom in a different position, affecting its reactivity and applications.
4-Hydroxy-3-iodophenylacetonitrile: Similar structure but with the hydroxy and iodine groups swapped, leading to different chemical properties.
Uniqueness
2-(3-Hydroxy-4-iodophenyl)acetonitrile is unique due to the specific positioning of the hydroxy and iodine groups, which confer distinct reactivity and potential applications. The presence of both functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C8H6INO |
|---|---|
分子量 |
259.04 g/mol |
IUPAC名 |
2-(3-hydroxy-4-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H6INO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2 |
InChIキー |
IYZMJRRSPCLYDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC#N)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


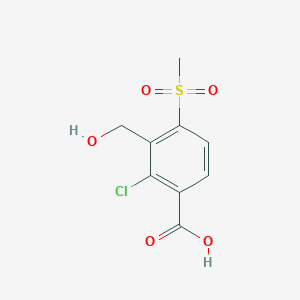
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13557139.png)
![L-Alanine, 3-[(R)-methylsulfinyl]-](/img/structure/B13557145.png)
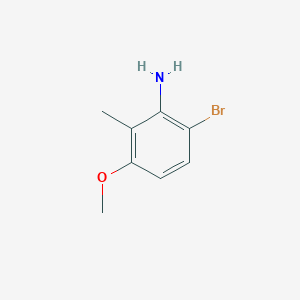
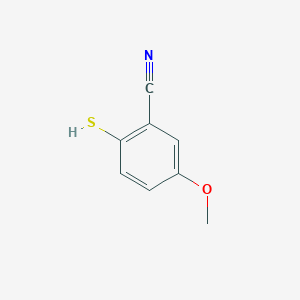
![3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol](/img/structure/B13557169.png)
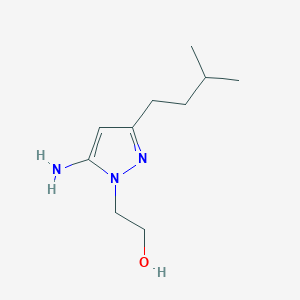
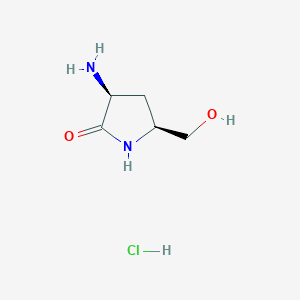
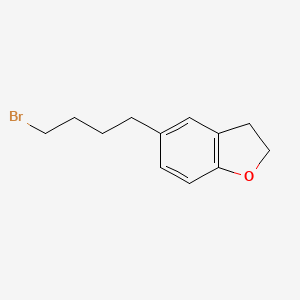
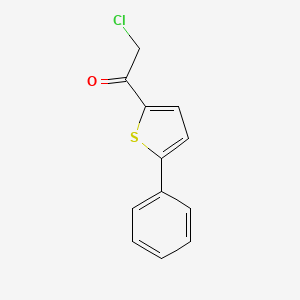
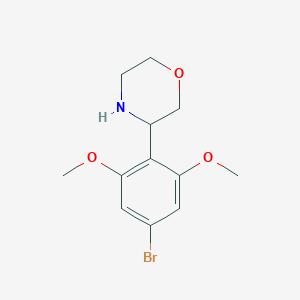
![Methyl2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetatehydrochloride](/img/structure/B13557195.png)
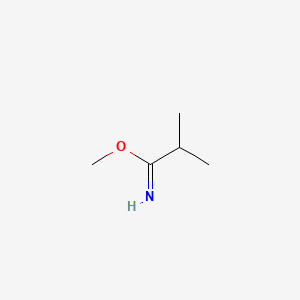
![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
